molecular formula C13H18BrNO3 B2915168 tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate CAS No. 1593201-17-2

tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate

Cat. No.: B2915168
CAS No.: 1593201-17-2
M. Wt: 316.195
InChI Key: PQRSEALCCLJIHJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate: is a chemical compound with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that the compound is used as a substrate for suzuki coupling reactions .

Mode of Action

The mode of action of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate is primarily through its role in Suzuki coupling reactions . This type of reaction is a powerful tool for creating carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.

Biochemical Pathways

Given its role in suzuki coupling reactions, it can be inferred that it plays a role in the synthesis of biaryl compounds .

Pharmacokinetics

It is known that the compound should be stored in a refrigerated environment , suggesting that its stability and bioavailability may be temperature-dependent.

Result of Action

Given its role in suzuki coupling reactions, it can be inferred that it contributes to the formation of biaryl compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature is a critical factor, as the compound is recommended to be stored in a refrigerated environment . This suggests that the compound’s stability, and potentially its efficacy, may be compromised at higher temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

    Nucleophiles: such as amines or thiols for substitution reactions.

    Oxidizing agents: like hydrogen peroxide for oxidation reactions.

    Reducing agents: such as lithium aluminum hydride for reduction reactions.

Major Products:

  • Substitution reactions typically yield derivatives where the bromine atom is replaced by another functional group.
  • Oxidation and reduction reactions result in the formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is utilized in the development of biologically active molecules. It can be used in the synthesis of potential drug candidates and bioactive compounds.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromophenyl)carbamate
  • tert-Butyl N-(4-iodophenyl)carbamate
  • tert-Butyl N-(4-chlorophenyl)carbamate

Comparison:

  • tert-Butyl N-(4-bromophenyl)carbamate and tert-Butyl N-(4-iodophenyl)carbamate are similar in structure but differ in the halogen atom attached to the phenyl ring. These differences can influence their reactivity and applications.
  • tert-Butyl N-(4-chlorophenyl)carbamate has a chlorine atom instead of bromine, which can affect its chemical properties and the types of reactions it undergoes.

The uniqueness of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate lies in its specific structure, which allows for unique reactivity and applications in various fields of research and industry .

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRSEALCCLJIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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